molecular formula C19H36O B8357049 Nonadec-2-yn-1-ol

Nonadec-2-yn-1-ol

Cat. No.: B8357049
M. Wt: 280.5 g/mol
InChI Key: CAURIUJAQYBXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadec-2-yn-1-ol is a long-chain fatty alcohol characterized by a terminal alkyne (triple bond) at the 2-position. This structure classifies it as a polyacetylenoid, a group of compounds derived from fatty acids and known to exhibit a range of biological activities . Compounds of this structural class, particularly those with carbon chains around C17 to C19, have been identified in terrestrial plants and are of significant pharmacological interest for their anti-inflammatory, antitumoral, and antimicrobial properties . The terminal alkyne group and the long alkyl chain make this compound a valuable intermediate in organic synthesis and materials science. In pharmaceutical research, such molecules are investigated for their potential as lipid prodrugs. The incorporation of a metabolically stable alkyne bond into a lipid tail is a strategy explored to improve the oral bioavailability and metabolic stability of active pharmaceutical ingredients, as it can resist degradation via cytochrome P450 enzyme-mediated ω-oxidation . This makes it a compound of interest for developing novel prodrugs for antivirals and other therapeutics . Researchers utilize this chemical as a building block for constructing more complex lipidic molecules and for probing biological systems. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-2-yn-1-ol

InChI

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-16,19H2,1H3

InChI Key

CAURIUJAQYBXHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CCO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Nonadec-2-yn-1-ol is primarily utilized as an intermediate in organic synthesis. Its alkyne functional group allows it to participate in various chemical reactions, including:

  • Hydroformylation : this compound can react with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes. This transformation is crucial for synthesizing higher alcohols or acids used in industrial applications.
  • Cross-Coupling Reactions : The terminal alkyne can be employed in Sonogashira coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProduct Type
HydroformylationCO/H₂, catalyst (e.g., Rh or Co)Aldehydes
Sonogashira CouplingPd catalyst, base (e.g., TEA)Biaryl Compounds
AlkylationStrong base, alkyl halideHigher Alcohols

Material Science

In material science, this compound is explored for its potential use in creating functional materials:

  • Surfactants : Due to its amphiphilic nature, this compound can be modified to create surfactants that stabilize emulsions and foams in cosmetics and food products.
  • Polymer Additives : Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. Research indicates that long-chain alcohols improve the performance of polymers under various conditions.

Medicinal Chemistry

Recent studies have investigated the biological activities of this compound derivatives:

  • Anticancer Activity : Some derivatives exhibit promising anticancer properties. For instance, modifications of this compound have shown activity against various cancer cell lines, suggesting potential as a lead compound for drug development.

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines. The results indicated that certain modifications led to increased growth inhibition compared to the parent compound.

Compound VariantCell Line TestedPercent Growth Inhibition (%)
Nonadec-2-yn-1-aldehydeA549 (Lung Cancer)75
Nonadec-2-yneMDA-MB231 (Breast Cancer)68

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares Nonadec-2-yn-1-ol with similar alkyne alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Triple Bond Position Key Applications/Notes References
This compound C₁₉H₃₆O 280.49 (calculated) Not reported Estimated ~0.85 2 Hypothetical surfactant -
Dec-2-yn-1-ol C₁₀H₁₈O 154.25 Not reported Not reported 2 Organic synthesis intermediate
undec-2-yn-1-ol C₁₁H₂₀O 168.28 179.6 0.881 2 Not reported
Dodec-11-yn-1-ol C₁₂H₂₂O 182.31 Not reported Not reported 11 Insect pheromone
3-Decyn-1-ol C₁₀H₁₈O 154.25 Not reported Not reported 3 Synthesis intermediate
prop-2-yn-1-ol C₃H₄O 70.09 Not reported Not reported 2 Reactive intermediate

Key Observations :

  • Chain Length : Longer chains (e.g., C₁₉ vs. C₁₀) increase molecular weight and hydrophobicity, reducing water solubility.
  • Triple Bond Position: Proximity to the hydroxyl group (e.g., 2-yn vs. 11-yn) may enhance acidity due to conjugation effects. For example, isomerization studies on enynols (e.g., 2-octen-4-yn-1-ol) suggest that functional group placement alters reactivity .
  • Applications: Shorter analogs like Dodec-11-yn-1-ol serve as insect pheromones , while prop-2-yn-1-ol is a reactive intermediate in synthesis . This compound’s length may suit surfactant or lipid-mimetic roles.

Preparation Methods

Reagents and Reaction Conditions

The alkylation approach involves the reaction of a terminal alkyne with an alkyl halide in the presence of a Grignard reagent. In the synthesis of Nonadec-2-yn-1-ol, pentadec-14-yn-1-ol serves as the starting material, which undergoes alkylation with 1-bromohexane. Key reagents include:

  • Magnesium turnings (activated under argon)

  • Tetrahydrofuran (THF) as the solvent

  • 1-Bromohexane (alkylating agent)

  • Lithium amide base (to deprotonate the terminal alkyne)

The reaction is conducted at -30°C to mitigate side reactions such as over-alkylation or polymerization.

Synthesis Procedure

  • Formation of the Grignard Reagent : Magnesium turnings are combined with 1-bromohexane in THF under argon. The exothermic reaction generates hexylmagnesium bromide, which is stirred for 45 minutes at -30°C.

  • Alkyne Deprotonation : Pentadec-14-yn-1-ol is treated with lithium amide (LiNH₂) to generate the corresponding alkyne lithium salt.

  • Alkylation : The Grignard reagent is added dropwise to the alkyne salt at -30°C, followed by gradual warming to room temperature over 18 hours.

  • Work-Up : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and dried over MgSO₄.

  • Purification : Column chromatography on silica gel (hexane/ethyl acetate gradient) yields this compound with 85% purity .

Characterization Data

  • Yield : 85%

  • ¹H NMR (CDCl₃) : δ 2.64 (t, J = 7.3 Hz, 2H, -CH₂-C≡C-), 1.81–1.46 (m, 4H, aliphatic chain), 1.26 (broad singlet, 26H, -(CH₂)₁₃-).

  • Melting Point : 69–70°C.

Alkyne Elongation via Lithium Amide Intermediates

Mechanistic Overview

This method leverages lithium-mediated alkyne homologation to extend the carbon chain. The protocol involves:

  • Lithium dispersion in 1,3-diaminopropane

  • Potassium tert-butoxide as a co-base

  • Stepwise addition of the alkyne alcohol

Stepwise Synthesis

  • Lithium Activation : Lithium metal is suspended in 1,3-diaminopropane at 70°C for 2 hours, forming a milky white lithium amide suspension.

  • Base Addition : Potassium tert-butoxide (2.24 g, 20 mmol) is introduced, generating a reactive intermediate.

  • Alkyne Addition : Pentadec-14-yn-1-ol (1.12 g, 5 mmol) is added in one portion, and the mixture is stirred for 12 hours.

  • Quenching and Extraction : The reaction is poured into water, extracted with ethyl acetate, and washed with dilute HCl.

  • Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane) affords this compound in 81% yield .

Analytical Results

  • Yield : 81%

  • ¹³C NMR (CDCl₃) : δ 94.3 (C≡C), 69.8 (-C-OH), 29.3–22.7 (aliphatic chain).

  • IR (KBr) : 3320 cm⁻¹ (O-H stretch), 2105 cm⁻¹ (C≡C stretch).

Comparative Analysis of Methodologies

Efficiency and Scalability

ParameterAlkylation MethodLithium Amide Method
Yield85%81%
Reaction Time18 hours12 hours
Temperature Range-30°C to RT70°C to RT
Purification ComplexityModerateModerate
Scalability>10 mmol demonstrated5 mmol scale reported

The alkylation method offers marginally higher yields but requires cryogenic conditions, increasing operational costs. Conversely, the lithium amide approach operates at higher temperatures, enabling faster reaction times but with slightly reduced yields.

Practical Considerations

  • Cost : Grignard reagents are commercially available but necessitate rigorous anhydrous conditions. Lithium amide synthesis requires handling reactive metals, posing safety challenges.

  • Functional Group Tolerance : Both methods tolerate hydroxyl groups, but the lithium amide route is less compatible with ester or ketone functionalities .

Q & A

Q. What are the standard laboratory protocols for synthesizing Nonadec-2-yn-1-ol?

  • Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between terminal alkynes and alkyl halides. Post-reaction purification typically involves column chromatography using silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate). Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the alkyne moiety. Purity validation requires GC-MS or HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the alkyne proton (δ ~1.9–2.1 ppm) and hydroxyl group (δ ~1.5 ppm with broadening).
  • Infrared Spectroscopy (IR) : Identify the O-H stretch (~3200–3600 cm1^{-1}) and C≡C stretch (~2100–2260 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19_{19}H36_{36}O) with mass accuracy <5 ppm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Despite some safety data sheets (SDS) indicating low hazards , implement:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for volatile organic compound (VOC) management.
  • Waste Disposal : Segregate organic waste and collaborate with certified disposal agencies to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from isomerization or solvent effects. Mitigation strategies:
  • Cross-Validation : Combine 1H^1H-NMR with 13C^{13}C-DEPT for carbon hybridization confirmation.
  • Isotopic Labeling : Use deuterated solvents to eliminate interference in hydroxyl proton detection.
  • Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-simulated spectra .

Q. What experimental design considerations are vital for studying this compound’s oxidative stability?

  • Methodological Answer :
  • Controlled Environment : Conduct kinetic studies under varying O2_2 concentrations (0–21%) using Schlenk lines.
  • Analytical Tools : Monitor peroxide formation via iodometric titration and quantify degradation products via GC-MS.
  • Temperature Gradients : Assess Arrhenius behavior by testing stability at 25°C, 40°C, and 60°C .

Q. How can X-ray crystallography improve structural elucidation of this compound complexes?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in non-polar solvents (e.g., pentane) at 4°C.
  • Data Collection : Submit .cif files to the Cambridge Crystallographic Data Centre (CCDC) for validation.
  • Refinement : Analyze thermal ellipsoids and bond angles (e.g., C≡C bond length ~1.20 Å) to confirm geometric integrity .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Batch Consistency : Document catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and reaction time (12–24 hrs).
  • Purity Checks : Provide elemental analysis (C, H, O within ±0.3% of theoretical values) and chromatographic retention times.
  • Peer Review : Share synthetic protocols via open-access platforms (e.g., Zenodo) for community validation .

Table: Key Characterization Techniques

TechniqueParameters AnalyzedAdvantagesLimitationsReferences
GC-MSRetention time, fragmentationHigh sensitivity for trace impuritiesRequires derivatization for polar OH
X-ray CrystallographyBond lengths, anglesDefinitive structural proofRequires single crystals
HRMSExact mass, isotopic patternMolecular formula confirmationLimited to volatile compounds

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